molecular formula C17H17FN4O3 B4000917 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4000917
M. Wt: 344.34 g/mol
InChI Key: MWEDYVUPMLQRLF-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is 344.12846858 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Tracers Development

Research in the field of PET imaging has led to the development of novel tracers for studying neuropsychiatric disorders. For example, derivatives similar to 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide have been explored for their potential as PET radioligands targeting serotonin 5-HT(1A) receptors. These derivatives exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT(1A) receptors, which are crucial in understanding disorders like depression and anxiety (Gonzalo García et al., 2014).

Serotonin Receptors Study

The exploration of fluorine-18-labeled derivatives as 5-HT(1A) antagonists for PET imaging signifies the compound's relevance in studying serotonin receptors. These studies have synthesized various fluorinated derivatives, exhibiting different pharmacokinetic properties and receptor binding ratios, aiding in the dynamic assessment of serotonin levels and distribution of 5-HT(1A) receptors in the brain. Such research provides insights into the serotonergic system's role in psychiatric and neurological disorders (Lixin Lang et al., 1999).

Therapeutic Agents Exploration

Compounds structurally related to 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide have been synthesized and evaluated for their potential as therapeutic agents. For instance, new urea and thiourea derivatives of piperazine, doped with febuxostat and evaluated for anti-TMV (Tobacco mosaic virus) and antimicrobial activities, demonstrate the compound's versatility in drug development. Such derivatives exhibit promising biological activities, underscoring their potential in developing new treatments for viral and bacterial infections (R. C. Krishna Reddy et al., 2013).

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(23)19-13-5-7-14(8-6-13)22(24)25/h1-8H,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEDYVUPMLQRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.